

# Validating FAP Expression in Tissues: A Comparative Guide to UAMC1110-Based Probes

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For researchers, scientists, and drug development professionals, the accurate validation of Fibroblast Activation Protein (FAP) expression in tissues is crucial for advancing cancer diagnostics and therapies. UAMC1110, a highly potent and selective FAP inhibitor, has served as the foundational scaffold for a new generation of imaging and activity-based probes.[1][2][3] [4] This guide provides a comprehensive comparison of UAMC1110-based probes against other alternatives, supported by experimental data and detailed protocols.

Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of numerous epithelial tumors.[1][5] Its limited expression in healthy adult tissues makes it an attractive biomarker for targeted imaging and therapy.[1][6] UAMC1110-derived probes have demonstrated subnanomolar affinity for FAP and high selectivity over related proteases like dipeptidyl peptidases (DPPs) and prolyl oligopeptidase (PREP).[1][2]

## **Comparative Performance of FAP-Targeted Probes**

A variety of probes targeting FAP have been developed, ranging from small molecule inhibitors to peptides and antibodies.[7] The UAMC1110-based probes, often radiolabeled for Positron Emission Tomography (PET), have shown significant promise. These are frequently compared with other FAP inhibitors (FAPI) and the clinical standard for cancer imaging, [18F]F-FDG.

### **Quantitative Comparison of Inhibitory Potency**



The half-maximal inhibitory concentration (IC<sub>50</sub>) is a key measure of a probe's potency. UAMC1110 and its derivatives consistently exhibit low nanomolar to subnanomolar IC<sub>50</sub> values for FAP, indicating high affinity.

Compound/Probe	Target	IC50 (nM)	Reference
UAMC1110	FAP	0.43 - 3.2	[1][4]
PREP	>10,000	[2]	
DPP4	>10,000	[2]	
[ <sup>68</sup> Ga]Ga- DOTA.SA.FAPi	FAP	3.5	[2]
[ <sup>68</sup> Ga]Ga-DOTAGA. (SA.FAPi) <sub>2</sub>	FAP	1.9	[2]
FAPI-04	FAP	6.5	[8]
FAPI-13	FAP	4.5	[8]
[ <sup>18</sup> F]F-Glc-FAPI	FAP	167	[8]

## **In Vivo Tumor Uptake and Performance**

Direct comparisons of radiolabeled FAP probes in preclinical and clinical settings have highlighted their advantages over [18F]F-FDG for specific cancer types. FAPI PET often demonstrates higher tumor-to-background ratios, especially in tumors with low glucose metabolism.[5][6][8]



Radiotracer	Cancer Type	Key Findings	Reference
[ <sup>68</sup> Ga]Ga-FAPI vs. [ <sup>18</sup> F]F-FDG	Gastrointestinal, Liver, Breast, Nasopharyngeal	Equal or higher detection rate of primary tumors and metastatic lesions with FAPI.	[5][9]
[ <sup>68</sup> Ga]Ga-FAPI-04 vs. [ <sup>18</sup> F]F-FDG	Differentiated Thyroid Cancer	FAPI PET had higher sensitivity for detecting cervical lesions (83% vs. 65%) and distant metastases (79% vs. 59%).	[10]
[ <sup>68</sup> Ga]Ga-FAPI-04 vs. [ <sup>18</sup> F]F-FDG	Non-Small Cell Lung Cancer	FAPI PET demonstrated higher TBRs for lymph node, pleural, and bone metastases.	[11]
[ <sup>68</sup> Ga]Ga-DOTAGA. (SA.FAPi) <sub>2</sub> vs. [ <sup>68</sup> Ga]Ga- DOTA.SA.FAPi	Various Cancers (Human PET/CT)	The dimeric probe showed significantly higher tumor uptake and longer retention.	[2]
[ <sup>18</sup> F]1a (UAMC1110 derivative) vs. [ <sup>68</sup> Ga]FAPI04	U87MG Glioblastoma Xenografts	[18F]1a showed higher brain uptake and longer retention (1.06 ± 0.23 %ID/g vs 0.21 ± 0.10 %ID/g at 62.5 min).	[12]

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols.



# In Vitro FAP Affinity and Selectivity Assay

This protocol is adapted from studies characterizing UAMC1110-based probes.[1][2]

- Enzyme and Substrate Preparation: Recombinant human FAP, PREP, DPP4, DPP8, and
   DPP9 are used. A suitable fluorogenic substrate for each enzyme is prepared in assay buffer.
- Inhibitor Preparation: The test compounds (e.g., UAMC1110 derivatives) are serially diluted to a range of concentrations.
- Assay Procedure:
  - The enzyme is pre-incubated with varying concentrations of the inhibitor for a defined period (e.g., 15 minutes) at 37°C.
  - The substrate is added to initiate the enzymatic reaction.
  - Fluorescence is measured over time using a plate reader at the appropriate excitation/emission wavelengths.
- Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. IC<sub>50</sub> values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

## **Cellular Uptake and Internalization Assay**

This protocol is based on the evaluation of radiolabeled FAP probes in FAP-expressing cell lines.[13]

- Cell Culture: A549-FAP cells (human lung cancer cells engineered to overexpress FAP) are cultured in appropriate media until confluent.
- Uptake Experiment:
  - Cells are seeded in multi-well plates and allowed to attach.



- The radiolabeled probe (e.g., [18F]-labeled UAMC1110 derivative) is added to the cells at a specific concentration (e.g., 0.2 MBq).
- Cells are incubated at 37°C for various time points (e.g., 5, 30, 60, 120 minutes).
- At each time point, the medium is removed, and cells are washed with cold PBS.
- Cells are lysed, and the radioactivity is measured using a gamma counter.
- Blocking Experiment: To determine specificity, a parallel set of cells is pre-incubated with a high concentration of a non-radiolabeled FAP inhibitor (e.g., UAMC1110) before the addition of the radiolabeled probe.
- Internalization Assay:
  - After incubation with the radiotracer, cells are washed.
  - A glycine-HCl solution (pH 2.2) is added to strip the surface-bound radioactivity.
  - The radioactivity in the glycine wash (surface-bound) and the remaining cell lysate (internalized) is measured separately.
- Data Analysis: Uptake is typically expressed as a percentage of the injected dose per million cells (%ID/10<sup>6</sup> cells).

#### In Situ FAP Activity Staining in Tissue Cryosections

This protocol demonstrates the use of fluorescent UAMC1110-based probes for visualizing FAP activity directly in tissues.[1]

- Tissue Preparation: Fresh-frozen, unfixed cryosections (e.g., 10 μm thick) of patient-derived tumor tissue are used.
- Probe Incubation: The fluorescently labeled UAMC1110-based probe (e.g., Cy3- or Cy5-labeled) is diluted in a suitable buffer and applied to the tissue sections.
- Incubation: Sections are incubated in a humidified chamber at 37°C for a specific duration (e.g., 1 hour).



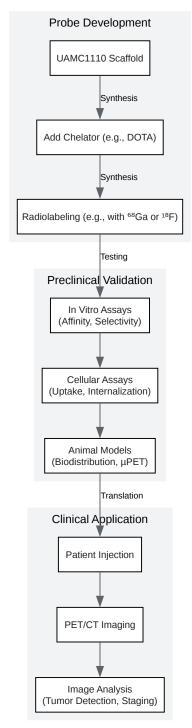
- Washing: Sections are washed multiple times with buffer to remove unbound probe.
- Counterstaining and Mounting: Cell nuclei are counterstained (e.g., with DAPI), and the sections are mounted with an appropriate mounting medium.
- Microscopy: Sections are imaged using a fluorescence microscope with filter sets appropriate for the fluorophore and the counterstain. Specific FAP activity is visualized by the fluorescent signal from the probe.

# **Visualizing Workflows and Pathways**

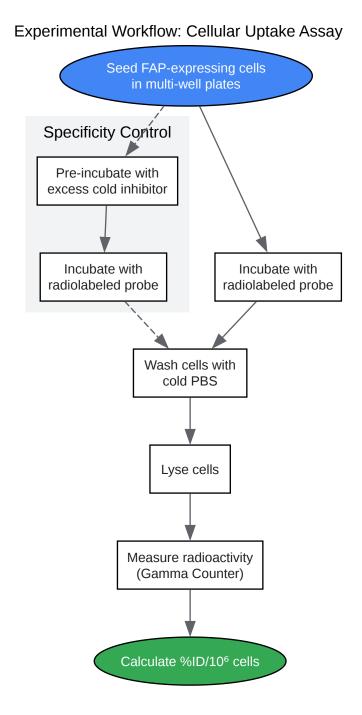
Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical processes involved in FAP validation.



#### Workflow for FAP-Targeted PET Imaging







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